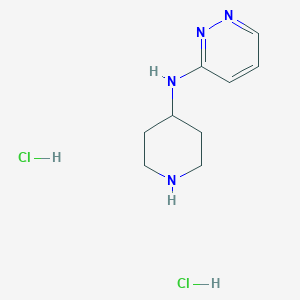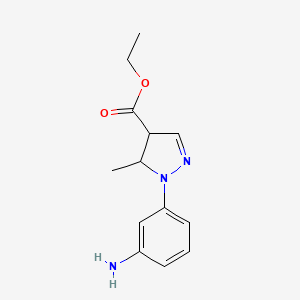
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is a chemical compound with a unique structure that includes a chloro group, a hydrazinyl group, and a triethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium typically involves the reaction of chloroacetyl chloride with hydrazine hydrate, followed by the introduction of triethylamine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium exerts its effects involves interactions with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The triethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound has a similar hydrazinyl and oxoethyl structure but differs in the presence of a pyridinium ring instead of the triethylazanium moiety.
Girard’s Reagent P:
Uniqueness
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is unique due to its combination of a chloro group, hydrazinyl group, and triethylazanium moiety, which provides distinct reactivity and solubility properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H19ClN3O+ |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
(1-chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium |
InChI |
InChI=1S/C8H18ClN3O/c1-4-12(5-2,6-3)7(9)8(13)11-10/h7H,4-6,10H2,1-3H3/p+1 |
InChI Key |
GHZRTOYQMSDKRD-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CC)C(C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)


![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)
![[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B11820683.png)




![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)




